![molecular formula C21H23ClN6O3S B2671776 2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide CAS No. 852154-87-1](/img/structure/B2671776.png)
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule with the molecular formula C23H21ClN6O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include a chlorophenyl group, a tetrahydropyrimidinone group, a triazole group, a thioether group, and an acetamide group . The presence of these groups significantly influences the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 486.91 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Applications De Recherche Scientifique
Preparation and Potential Antiasthma Agents
Compounds with a structure closely related to the specified chemical have been explored for their potential as mediator release inhibitors in the treatment of asthma. Such compounds are prepared through a series of chemical reactions, starting from arylamidines to yield pyrimidinones, followed by several transformation steps resulting in triazolopyrimidines. These compounds, after a structure-activity relationship evaluation, demonstrated promising activity warranting further pharmacological study (Medwid et al., 1990).
Antimicrobial Activity
New pyrimidines and condensed pyrimidines derived from similar structures have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves reactions leading to various derivatives, which upon evaluation displayed significant antimicrobial properties. This research highlights the potential of such compounds in developing new antibacterial agents (Abdelghani et al., 2017).
Crystal Structure Analysis
The detailed structural analysis of 1,2,4-triazole derivatives, including compounds similar to the specified chemical, has been conducted. These studies reveal the molecular configuration, crystal packing, and the stabilization mechanism through hydrogen bonds. Understanding the crystal structure aids in the design of compounds with optimized properties for specific applications (Velavan et al., 1997).
Synthesis and Reaction with Electrophiles
Research into the synthesis of pyrimidine-diones and their reaction with various electrophiles has expanded the functional versatility of these compounds. These studies provide insight into the reactivity and potential modifications that can enhance the biological activity or alter the chemical properties for specific uses (Mekuskiene & Vainilavicius, 2006).
Evaluation of Biological Activities
Compounds derived from similar structures have been evaluated for their antioxidant and antitumor activities. This research indicates that such compounds can exhibit significant biological activity, underlining their potential for development into therapeutic agents. The synthesis and subsequent biological evaluation of these compounds contribute to the expanding knowledge base in the search for new treatments (El-Moneim et al., 2011).
Propriétés
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c22-13-6-8-16(9-7-13)28-17(10-15-11-18(29)25-20(31)24-15)26-27-21(28)32-12-19(30)23-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,23,30)(H2,24,25,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFQFCMIGNMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.